5-Bromo-2,4-dihydroxybenzaldehyde
CAS No.: 116096-90-3
Cat. No.: VC5126229
Molecular Formula: C7H5BrO3
Molecular Weight: 217.018
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 116096-90-3 |
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Molecular Formula | C7H5BrO3 |
Molecular Weight | 217.018 |
IUPAC Name | 5-bromo-2,4-dihydroxybenzaldehyde |
Standard InChI | InChI=1S/C7H5BrO3/c8-5-1-4(3-9)6(10)2-7(5)11/h1-3,10-11H |
Standard InChI Key | YIIXIVBXVLTMHQ-UHFFFAOYSA-N |
SMILES | C1=C(C(=CC(=C1Br)O)O)C=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Properties
5-Bromo-2,4-dihydroxybenzaldehyde is characterized by the following physicochemical properties:
Property | Value | Source |
---|---|---|
CAS Number | 116096-90-3 | |
Molecular Formula | ||
Molecular Weight | 217.02 g/mol | |
Exact Mass | 215.94200 g/mol | |
Topological Polar Surface Area | 57.53 Ų | |
LogP (Octanol-Water Partition Coefficient) | 1.67 |
The compound’s structure (Fig. 1) includes a benzaldehyde core with hydroxyl groups at positions 2 and 4 and a bromine atom at position 5, creating a polar yet lipophilic profile suitable for interactions with biological targets . The presence of multiple hydrogen-bond donors (two hydroxyl groups) and acceptors (aldehyde and hydroxyl oxygen atoms) enhances its solubility in polar solvents like ethanol and dimethyl sulfoxide (DMSO) .
Synthesis and Chemical Reactivity
Synthetic Routes
While no direct synthesis protocols for 5-bromo-2,4-dihydroxybenzaldehyde are documented in the literature, analogous brominated benzaldehydes provide insight into potential methodologies. For example, the synthesis of 5-bromo-2-furaldehyde involves bromination using ionic liquids like 1-butyl-3-methylimidazolium tribromide ([Bmim]Br), achieving yields up to 87.6% . This method avoids hazardous bromine gas, offering a safer and more environmentally friendly approach .
For 5-bromo-2,4-dihydroxybenzaldehyde, a plausible route involves:
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Bromination of 2,4-dihydroxybenzaldehyde: Electrophilic aromatic substitution using -bromosuccinimide (NBS) in acetic acid under controlled conditions.
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Purification: Column chromatography or recrystallization to isolate the product.
Reactivity and Derivatives
The aldehyde and hydroxyl groups enable diverse chemical transformations:
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Schiff Base Formation: Condensation with primary amines yields Schiff bases, which exhibit enhanced biological activity due to extended π-electron delocalization . For instance, a Schiff base derived from 2,4-dihydroxybenzaldehyde and isobutylamine showed antibacterial activity against Escherichia coli and Staphylococcus aureus at 40 μg/mL .
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Electrophilic Substitution: The electron-rich aromatic ring facilitates further halogenation or nitration at the ortho/para positions relative to existing substituents.
Pharmacological and Biomedical Research
Anti-Inflammatory and Antioxidant Effects
Structural analogs of 5-bromo-2,4-dihydroxybenzaldehyde demonstrate notable bioactivity:
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3-Bromo-4,5-dihydroxybenzaldehyde (BDB): Isolated from the red alga Polysiphonia morrowii, BDB suppressed TNF-α/IFN-γ-induced inflammation in HaCaT keratinocytes by inhibiting NF-κB and MAPK pathways while activating Nrf2/HO-1 antioxidant signaling . It also restored skin barrier proteins like filaggrin and involucrin, suggesting therapeutic potential for atopic dermatitis .
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5-Bromo-3,4-dihydroxybenzaldehyde: Enhanced hair follicle growth in vitro by activating Wnt/β-catenin and autophagy pathways in dermal papilla cells (DPCs) and inhibiting TGF-β-induced catagen transition .
While these studies focus on regioisomers, the shared bromo-dihydroxybenzaldehyde scaffold implies that 5-bromo-2,4-dihydroxybenzaldehyde may exhibit similar mechanisms, warranting further investigation.
Antimicrobial Activity
Schiff bases derived from dihydroxybenzaldehydes show broad-spectrum antimicrobial properties. For example, a 2,4-dihydroxybenzaldehyde-isobutylamine Schiff base inhibited Candida albicans and Candida tropicalis at 30–40 μg/mL, with an IC of 41.5 μg/mL against MCF-7 breast cancer cells . The bromine atom in 5-bromo-2,4-dihydroxybenzaldehyde could enhance lipophilicity and membrane penetration, potentially improving efficacy against drug-resistant pathogens.
Analytical Characterization
Spectroscopic Data
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IR Spectroscopy: Expected peaks include (3200–3500 cm), (1680–1700 cm), and (550–600 cm) .
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H NMR (DMSO-d): δ 10.50 (s, 1H, CHO), 9.80 and 9.45 (s, 2H, OH), 7.60 (s, 1H, Ar-H), 6.45 (s, 1H, Ar-H) .
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Mass Spectrometry: A molecular ion peak at m/z 217.02 [M] confirms the molecular weight .
X-ray Diffraction
Applications and Future Directions
Drug Development
The compound’s scaffold is a promising candidate for:
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Topical Therapeutics: Potential use in dermatitis or wound healing formulations due to anti-inflammatory and barrier-repair effects .
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Oncology: Schiff base derivatives could target DNA gyrase or topoisomerases, akin to the activity observed in E. coli GyrB inhibition (binding energy: -4.26 kcal/mol) .
Agricultural Chemistry
Brominated benzaldehydes may serve as precursors for agrochemicals, leveraging their antimicrobial properties to combat plant pathogens.
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